Drug Discovery: Researchers have incorporated 2-[(3-Fluorobenzyl)sulfanyl]aniline as a building block in the development of potential kinase inhibitors []. Specifically, it was utilized in synthesizing a series of 4-anilino-3-quinolinecarbonitrile derivatives evaluated for their inhibitory activity against MEK1 kinase.
Fragment-Based Drug Design: Researchers investigated the use of fragment-based drug design by incorporating 2-[(3-Fluorobenzyl)sulfanyl]aniline into a thienopyrimidine scaffold []. This approach aimed to identify novel EGFR tyrosine kinase inhibitors for potential anti-cancer applications.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4